1-Cyclopentene-1-carboxaldehyde

Description

Properties

IUPAC Name |

cyclopentene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALDHUZFXJKFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210337 | |

| Record name | 1-Cyclopentene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6140-65-4 | |

| Record name | 1-Cyclopentene-1-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6140-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentene-1-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006140654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopent-1-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclopentene-1-carboxaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentene-1-carboxaldehyde, a versatile α,β-unsaturated aldehyde, serves as a valuable building block in organic synthesis. Its unique structural framework, combining a five-membered ring with a reactive aldehyde and an alkene functionality, offers a gateway to a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Furthermore, it delves into its spectroscopic characterization and explores its emerging applications in the synthesis of bioactive molecules and drug discovery, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex target molecules. This compound (also known as cyclopent-1-ene-1-carbaldehyde) has emerged as a significant intermediate due to its inherent bifunctionality. The presence of a nucleophilically susceptible aldehyde group in conjugation with a reactive carbon-carbon double bond within a cyclic scaffold allows for a wide range of chemical transformations. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its practical applications, with a focus on the causal relationships that govern its chemical behavior.

Molecular Structure and Chemical Properties

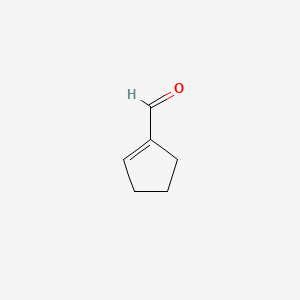

This compound is an organic compound with the chemical formula C₆H₈O and a molecular weight of 96.13 g/mol .[1][2] Its structure features a five-membered cyclopentene ring with a carboxaldehyde group attached to one of the olefinic carbons.

Caption: 2D Structure of this compound.

The conjugation between the aldehyde's carbonyl group and the double bond of the cyclopentene ring significantly influences the molecule's electronic properties and reactivity. This delocalization of π-electrons results in a partial positive charge on both the carbonyl carbon and the β-carbon of the alkene, making them susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | cyclopentene-1-carbaldehyde | [2] |

| CAS Number | 6140-65-4 | [2] |

| Molecular Formula | C₆H₈O | [2] |

| Molecular Weight | 96.13 g/mol | [2] |

| Boiling Point | 146 °C at 760 mmHg | [3] |

| Flash Point | 47 °C | [3] |

| Density | 1.11 g/cm³ | [3] |

| Refractive Index | 1.4897 (at 17 °C) | [3] |

| SMILES | C1CC=C(C1)C=O | [2] |

| InChIKey | RALDHUZFXJKFQB-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

The structural features of this compound are well-defined by various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR (CDCl₃) | Signals for the aldehydic proton, vinylic proton, and allylic and aliphatic protons of the cyclopentene ring. | [4][5] |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, olefinic carbons, and sp³-hybridized ring carbons. | [2][4][6] |

| FTIR | Strong absorption band for the C=O stretching of the conjugated aldehyde, and a band for the C=C stretching. | [2] |

| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to its molecular weight. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic strategies. A notable and mechanistically interesting approach involves the ring contraction of 2,3-epoxycyclohexanols.[7]

Ring Contraction of 2,3-Epoxycyclohexanols

This method provides an efficient route to this compound and its derivatives. The reaction proceeds via a Lewis acid-catalyzed rearrangement of the epoxy alcohol.

Caption: Conceptual workflow for the synthesis via ring contraction.

Experimental Protocol: Synthesis via Ring Contraction

-

Dissolution: Dissolve the 2,3-epoxycyclohexanol in an anhydrous, aprotic solvent such as dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Lewis Acid Addition: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise to the stirred solution. The causality here is that the Lewis acid coordinates to the epoxide oxygen, facilitating its opening and the subsequent rearrangement.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes the Lewis acid and any acidic byproducts.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

This self-validating protocol ensures that the reaction is driven to completion while minimizing side reactions, with clear steps for monitoring and purification to confirm the identity and purity of the product.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound dictates its rich and diverse reactivity, making it a valuable synthon in organic chemistry.

Reactions at the Aldehyde Group

The aldehyde functionality readily undergoes nucleophilic addition reactions.[8][9][10] Common transformations include:

-

Oxidation: Oxidation of the aldehyde group, for instance with reagents like silver oxide or chromic acid, yields 1-cyclopentene-1-carboxylic acid.[11][12][13]

-

Reduction: Selective reduction of the aldehyde to the corresponding alcohol, 1-cyclopentenylmethanol, can be achieved using mild reducing agents such as sodium borohydride.[12]

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon produces secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into a new alkene.

Reactions Involving the Alkene Moiety

The electron-deficient nature of the double bond, due to conjugation with the aldehyde, makes it a good Michael acceptor and a dienophile in cycloaddition reactions.

-

Michael Addition: Conjugate addition of nucleophiles to the β-carbon is a key reaction for introducing substituents at this position.

-

Diels-Alder Reaction: As a dienophile, this compound can react with conjugated dienes to form bicyclic adducts, a powerful strategy for constructing complex polycyclic systems.[14][15] The endo product is typically favored due to secondary orbital interactions.

Caption: Diels-Alder reaction of this compound.

Role in Drug Discovery and Development

While direct applications of this compound in marketed drugs are not extensively documented, its saturated analog, cyclopentanecarboxaldehyde, is a known intermediate in the synthesis of various pharmaceutical agents.[16] For instance, it is utilized in the preparation of potent and selective oxytocin antagonists and dihydroquinazolinamines with anti-inflammatory activity.[16]

The unsaturated nature of this compound offers additional synthetic handles, making it a potentially valuable precursor for creating libraries of complex molecules for high-throughput screening in drug discovery programs. Its ability to participate in stereoselective transformations is particularly advantageous for the synthesis of chiral drug candidates. The cyclopentane ring is a common motif in many natural products and pharmaceuticals, and this compound provides a versatile platform for accessing this core structure with diverse functionalization.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a reactive aldehyde and a conjugated double bond within a five-membered ring allows for a multitude of chemical transformations. A thorough understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers and scientists aiming to leverage this compound for the efficient synthesis of complex organic molecules, including those with potential therapeutic applications. The continued exploration of its synthetic utility is expected to unveil new and innovative applications in the fields of medicinal chemistry and materials science.

References

- 1. This compound, 2-(3-methyl-3-buten-1-ynyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 15. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 16. Page loading... [guidechem.com]

A Spectroscopic Guide to 1-Cyclopentene-1-carboxaldehyde: NMR, IR, and MS Analysis

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Cyclopentene-1-carboxaldehyde, a valuable unsaturated aldehyde intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and validated experimental protocols.

Introduction

This compound, with the chemical formula C₆H₈O and a molecular weight of 96.13 g/mol , is a cyclic aldehyde featuring a conjugated system.[1][2] This structure imparts specific spectroscopic characteristics that are crucial for its identification and characterization. Understanding these spectral signatures is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a robust framework for its unequivocal identification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound throughout this guide.

References

IUPAC name and CAS number for cyclopentene-1-carbaldehyde

An In-Depth Technical Guide to Cyclopent-1-ene-1-carbaldehyde: Synthesis, Characterization, and Applications

Executive Summary

Cyclopent-1-ene-1-carbaldehyde is a versatile bifunctional organic molecule featuring a reactive α,β-unsaturated aldehyde system constrained within a five-membered ring. This structural motif makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures relevant to medicinal chemistry and materials science. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, spectroscopic signature, validated synthesis protocols, and key applications, grounded in established chemical principles.

Chemical Identity and Core Properties

Cyclopent-1-ene-1-carbaldehyde, an α,β-unsaturated aldehyde, is a colorless to light yellow liquid. Its identity is unequivocally established by its IUPAC name and CAS number.

-

Common Synonyms : 1-Cyclopentene-1-carboxaldehyde, 1-Formyl-1-cyclopentene[1]

The strategic placement of a double bond in conjugation with the aldehyde group dictates the molecule's reactivity, creating electrophilic centers at both the carbonyl carbon and the β-carbon of the alkene.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈O | [1][2][3] |

| Molecular Weight | 96.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 146 °C (at 760 mmHg) | [4] |

| Flash Point | 47 °C | [4] |

| Density | 1.11 g/cm³ | [4] |

| Solubility | Slightly soluble in water (8 g/L at 25 °C) | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |

Safety and Handling

As a reactive aldehyde, appropriate safety measures are mandatory. The compound is associated with the following hazard statements:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Precautionary Protocol : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is required. Store the compound under an inert atmosphere and at reduced temperatures (-20°C) to prevent polymerization and oxidation.[4]

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of cyclopent-1-ene-1-carbaldehyde is paramount. A combination of spectroscopic techniques provides a robust, self-validating system for quality control.

Table 2: Key Spectroscopic Data for Structural Verification

| Technique | Solvent/Method | Characteristic Signal & Interpretation |

| ¹³C NMR | CDCl₃ | ~193 ppm : Aldehyde carbon (C=O). ~150 ppm & ~145 ppm : Alkene carbons (C=C). ~30-20 ppm : Aliphatic carbons (CH₂). The downfield shift of the aldehyde and alkene carbons confirms the α,β-unsaturated system.[1][5] |

| ¹H NMR | CDCl₃ | ~9.8 ppm : Aldehyde proton (-CHO). ~6.8 ppm : Vinylic proton (=CH-). The chemical shifts are characteristic of a conjugated system. |

| Infrared (IR) | Vapor Phase | ~1680 cm⁻¹ : Strong C=O stretch. ~1640 cm⁻¹ : C=C stretch. The lower frequency of the C=O stretch compared to a saturated aldehyde (~1730 cm⁻¹) is definitive proof of conjugation with the double bond.[1] |

| Mass Spec. (MS) | GC-MS | m/z 96 : Molecular ion peak [M]⁺. Key fragments often include m/z 95 ([M-H]⁺) and m/z 67 ([M-CHO]⁺).[1] |

The causality behind this multi-faceted approach is that no single technique is sufficient. NMR confirms the carbon-hydrogen framework and conjugation, IR validates the key functional groups and their electronic environment, and MS confirms the molecular weight and fragmentation pattern. Together, they provide an unambiguous structural assignment.

Synthesis Methodology: Ring Contraction of 2,3-Epoxycyclohexanols

A well-established and mechanistically insightful method for preparing cyclopentene-1-carbaldehydes is through the acid-catalyzed rearrangement of 2,3-epoxycyclohexanols.[6] This process involves a semipinacol-type rearrangement, which is both efficient and stereochemically interesting.

Experimental Protocol

Objective : To synthesize cyclopent-1-ene-1-carbaldehyde via acid-catalyzed ring contraction.

Materials :

-

cis-2,3-Epoxycyclohexanol

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or a protic acid

-

Anhydrous aprotic solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure :

-

Reaction Setup : A solution of cis-2,3-epoxycyclohexanol in anhydrous dichloromethane is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice bath. Causality: Anhydrous conditions are critical to prevent quenching the Lewis acid catalyst.

-

Catalyst Addition : A catalytic amount of BF₃·OEt₂ is added dropwise to the stirred solution. The reaction is monitored by Thin Layer Chromatography (TLC). Causality: The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack and subsequent rearrangement.

-

Reaction Quenching : Upon completion, the reaction is carefully quenched by the slow addition of saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Extraction & Drying : The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification : The crude product is purified by flash column chromatography on silica gel to yield pure cyclopent-1-ene-1-carbaldehyde.

Mechanism and Workflow Diagram

The underlying mechanism involves the Lewis acid activating the epoxide, leading to a ring-opening and a 1,2-hydride or alkyl shift, which facilitates the ring contraction from a six-membered to a five-membered ring, yielding the thermodynamically stable conjugated aldehyde.

Caption: High-level workflow for the synthesis of cyclopent-1-ene-1-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of cyclopent-1-ene-1-carbaldehyde stems from its dual reactivity as both an aldehyde and a Michael acceptor. This allows for selective transformations at multiple sites.

-

1,2-Addition (Direct Addition) : Nucleophiles such as Grignard reagents or organolithium compounds will preferentially attack the electrophilic carbonyl carbon.[7] This is a kinetically controlled process favored by hard nucleophiles.

-

1,4-Addition (Conjugate Addition) : Softer nucleophiles, like cuprates, thiols, or enamines, will attack the β-carbon of the double bond in a Michael addition reaction. This is often the thermodynamically favored pathway.

-

Diels-Alder Reactions : The electron-deficient double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a route to bicyclic systems.

-

Wittig and Related Olefinations : The aldehyde group readily undergoes olefination reactions to extend the carbon chain and introduce new functional groups.

Caption: Reactivity map of cyclopent-1-ene-1-carbaldehyde.

Applications in Research and Drug Development

The rigid cyclopentene scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs, including prostaglandins and their analogs. Chiral cyclopentenones and related derivatives are crucial intermediates in the asymmetric synthesis of these targets.[8]

Cyclopent-1-ene-1-carbaldehyde serves as an accessible starting material for these more complex structures. For example, derivatives of the related (1s)-cyclopent-2-ene-1-carboxylic acid have been investigated as:

The aldehyde functionality provides a synthetic handle for elaboration into carboxylic acids, esters, or other pharmacophoric groups, while the alkene allows for stereocontrolled functionalization to build up the molecular complexity required for potent and selective biological activity.

References

- 1. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. write the reaction of cyclopentane carbaldehyde with ph mgbr/h + and nh2 .. [askfilo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Cyclopentene-1-carboxaldehyde: Properties, Reactivity, and Analysis

Introduction

1-Cyclopentene-1-carboxaldehyde is a cyclic, α,β-unsaturated aldehyde that serves as a versatile building block in organic synthesis. Its unique structural framework, featuring a reactive aldehyde conjugated with a cyclopentene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including natural products and pharmaceutical intermediates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its characteristic spectroscopic signature, its reactivity profile, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It possesses a distinct aldehydic odor. The key identifiers and physical properties of this compound are summarized in the table below. It is worth noting that there are some discrepancies in the reported density values in the literature, which may be attributed to variations in measurement conditions or sample purity.

| Identifier | Value | Source |

| IUPAC Name | cyclopentene-1-carbaldehyde | PubChem[1] |

| CAS Number | 6140-65-4 | PubChem[1] |

| Molecular Formula | C₆H₈O | PubChem[1] |

| Molecular Weight | 96.13 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow/orange clear liquid | TCI[1] |

| Boiling Point | 168 °C | TCI[1] |

| Flash Point | 47 °C | TCI[1] |

| Density | 0.98 g/cm³ (at 20°C) 1.11 g/cm³ | TCI[1] LookChem[2] |

| Refractive Index | 1.4897 (at 17°C) | LookChem[2] |

| Solubility | Slightly soluble in water (8 g/L at 25°C) | Guidechem[3] |

| InChI Key | RALDHUZFXJKFQB-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1CC=C(C1)C=O | PubChem[1] |

Spectroscopic Characterization

The structural features of this compound give rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aldehydic, vinylic, and allylic protons.

-

Aldehydic Proton (H1): A singlet or a narrow triplet (due to long-range coupling) is anticipated in the downfield region, typically around δ 9.5-10.0 ppm . This significant downfield shift is characteristic of protons attached to a carbonyl carbon.

-

Vinylic Proton (H2): A multiplet is expected in the region of δ 6.5-7.0 ppm . This proton is coupled to the adjacent allylic protons.

-

Allylic Protons (H3, H5): Multiplets for these protons would appear in the range of δ 2.4-2.7 ppm . These protons are coupled to the vinylic proton and the protons on the adjacent saturated carbon.

-

Aliphatic Protons (H4): A multiplet corresponding to these protons is expected further upfield, around δ 1.9-2.2 ppm .

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton. The expected chemical shifts are as follows:

-

Carbonyl Carbon (C1): The most downfield signal, typically in the range of δ 190-200 ppm .

-

Vinylic Carbons (C2, C6): These carbons will appear in the alkene region, with the carbon attached to the aldehyde group (C6) being more downfield (δ 140-150 ppm ) than the other vinylic carbon (C2, δ 130-140 ppm ).

-

Allylic Carbons (C3, C5): Resonances for these carbons are expected in the range of δ 25-35 ppm .

-

Aliphatic Carbon (C4): The most upfield signal, typically around δ 20-25 ppm .

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bonds.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2950-2850 | C-H (sp³) | Alkane C-H stretching |

| ~3100-3010 | C-H (sp²) | Alkene C-H stretching |

| ~2830 and ~2720 | C-H (aldehyde) | Fermi doublet, characteristic of the aldehydic C-H stretch |

| ~1680-1660 | C=O | Carbonyl stretching of an α,β-unsaturated aldehyde |

| ~1640-1620 | C=C | Alkene C=C stretching |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound will produce a molecular ion peak ([M]⁺) at m/z 96. The fragmentation pattern is expected to show characteristic losses:

-

[M-1]⁺ (m/z 95): Loss of the aldehydic hydrogen radical.

-

[M-29]⁺ (m/z 67): Loss of the formyl radical (•CHO). This is often a prominent peak.

-

Other fragments: Resulting from the cleavage of the cyclopentene ring.

Reactivity and Synthetic Applications

The presence of both an aldehyde and a conjugated double bond makes this compound a versatile synthon. It can undergo reactions at the carbonyl group, the double bond, or through concerted mechanisms involving both functionalities.

Diels-Alder Reaction

As a substituted alkene, this compound can act as a dienophile in Diels-Alder reactions.[2][4] The electron-withdrawing nature of the aldehyde group activates the double bond for [4+2] cycloaddition with a conjugated diene, leading to the formation of a six-membered ring fused to the cyclopentane core.

Caption: Diels-Alder reaction of this compound.

Nucleophilic Addition

The carbonyl group is susceptible to nucleophilic attack. Grignard reagents and organolithium compounds will primarily undergo 1,2-addition to the carbonyl carbon to form a secondary alcohol.[5][6] Softer nucleophiles, in the presence of a Lewis acid, can favor 1,4-conjugate addition to the double bond.

Caption: Nucleophilic addition of a Grignard reagent.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde functionality into an alkene, thereby extending the carbon chain.[7][8] The reaction with a phosphorus ylide (Wittig reagent) replaces the carbonyl oxygen with the alkylidene group from the ylide.

Caption: Wittig olefination of this compound.

Experimental Protocol: Synthesis of this compound via Oxidation of 1-Cyclopentene-1-methanol

This protocol describes a common method for the synthesis of this compound through the oxidation of the corresponding allylic alcohol. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation due to its mildness and selectivity.

Materials:

-

1-Cyclopentene-1-methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 1-Cyclopentene-1-methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The reaction mixture will turn dark brown.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad thoroughly with diethyl ether.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow liquid. Confirm the identity and purity of the product by NMR and IR spectroscopy.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is also classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

References

- 1. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Cyclopentanecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. "Write the reactions of cyclopentanecarbaldehyde with (i) phMgBr/H+ (ii) .. [askfilo.com]

- 6. write the reaction of cyclopentane carbaldehyde with ph mgbr/h + and nh2 .. [askfilo.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. www1.udel.edu [www1.udel.edu]

The Enduring Versatility of α,β-Unsaturated Aldehydes in Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: More Than Just a Bifunctional Building Block

In the vast toolkit of organic synthesis, few functional groups offer the versatility and predictable reactivity of α,β-unsaturated aldehydes. These motifs, characterized by a conjugated system of a carbon-carbon double bond and an aldehyde, are far more than simple intermediates.[1][2][3] They are powerful and tunable electrophiles that serve as linchpins in the construction of complex molecular architectures, from natural products to cutting-edge pharmaceuticals.[1][2][3][4] Their prevalence in industry as starting materials for dyes, pesticides, and drugs underscores their importance.[1][2] This guide provides a deep dive into the core principles governing their reactivity, explores their most powerful synthetic transformations, and highlights their application in modern chemical research and drug development.

Part 1: Foundational Principles: The Electronic Nature of Reactivity

The synthetic utility of α,β-unsaturated aldehydes is a direct consequence of their unique electronic structure. The conjugation of the C=C and C=O bonds creates a delocalized π-system that dictates how and where nucleophiles will react.

The Duality of Electrophilicity: Resonance and Reactivity

An analysis of the resonance structures of an α,β-unsaturated aldehyde reveals two primary electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4).[5] While the carbonyl carbon carries a partial positive charge due to the electronegativity of the oxygen atom, the delocalization of π-electrons extends this positive character to the β-carbon.[5][6]

This electronic distribution means that nucleophilic attack is possible at two distinct positions, a fundamental concept that governs the majority of this scaffold's chemistry.[5][7]

Caption: Resonance delocalization creates two electrophilic centers.

Navigating Reactivity: 1,2- (Direct) vs. 1,4- (Conjugate) Addition

The choice between a nucleophile attacking the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition) is not random; it is a predictable outcome based on the nature of the nucleophile and the reaction conditions.[5][8] This principle is a cornerstone of designing synthetic pathways using these substrates.

-

1,2-Addition (Direct Addition): This pathway is generally favored by "hard," highly reactive nucleophiles such as Grignard reagents and organolithium reagents. These reactions are typically irreversible and kinetically controlled, meaning the product that forms fastest is the major one.[8]

-

1,4-Addition (Conjugate Addition): This pathway is favored by "soft," less reactive, resonance-stabilized nucleophiles.[9] Examples include organocuprates, enolates, amines, and thiols. These reactions are often reversible and thermodynamically controlled, leading to the most stable product.[5][6][8] The initial 1,4-adduct is an enolate, which is then protonated at the α-carbon to yield the final saturated product.[6][10]

Caption: Comparison of 1,2- (direct) and 1,4- (conjugate) addition pathways.

| Nucleophile Type | Predominant Pathway | Controlling Factor | Representative Reagents |

| Hard Nucleophiles | 1,2-Addition | Kinetic | Grignard Reagents (RMgX), Organolithiums (RLi) |

| Soft Nucleophiles | 1,4-Addition | Thermodynamic | Organocuprates (R₂CuLi), Enolates, Amines, Thiols |

| Borderline | Mixture / Condition-Dependent | Varies | Cyanide (CN⁻), Hydrides (e.g., NaBH₄) |

Synthesis of α,β-Unsaturated Aldehydes

The accessibility of these building blocks is crucial to their widespread use. The aldol condensation is the most classic and widely taught method, involving the dehydration of the initial aldol addition product.[5][11] However, modern organic synthesis has introduced more sophisticated and efficient methods, including:

-

Visible-light-promoted organocatalytic aerobic oxidation of silyl enol ethers.[12]

-

Copper-catalyzed direct formylation of alkenyl C-H bonds.[13]

-

Carbonylation reactions , such as the hydroformylation of alkynes, which represent an atom-efficient route.[4]

Part 2: Key Synthetic Transformations

The predictable reactivity of α,β-unsaturated aldehydes allows for their participation in a host of powerful bond-forming reactions.

The Michael Addition: A Cornerstone of C-C Bond Formation

The Michael addition is the archetypal 1,4-conjugate addition of a stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[9][10][14] This reaction is one of the most reliable methods for forming C-C bonds in a mild and efficient manner.[10][14]

Asymmetric Organocatalytic Michael Addition: A significant advancement in this area is the development of asymmetric catalysis. Chiral secondary amines, such as diarylprolinol silyl ethers, can activate α,β-unsaturated aldehydes by reversibly forming a chiral iminium ion. This activation lowers the LUMO of the dienophile, facilitating attack by the nucleophile and controlling the stereochemical outcome with high enantioselectivity.[15][16] This approach has been successfully applied to the addition of ketones, aldehydes, and even electron-rich benzenes.[15][16][17]

Caption: Catalytic cycle for asymmetric Michael addition via iminium activation.

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol is representative of an organocatalytic approach to generating chiral γ-nitro aldehydes, versatile synthetic intermediates.

Materials:

-

(E)-β-Nitrostyrene (Michael Acceptor)

-

Propanal (Michael Donor)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Organocatalyst)

-

Toluene (Solvent)

-

Silica Gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (E)-β-nitrostyrene (1.0 mmol, 1.0 eq).

-

Catalyst Addition: Add the chiral diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).

-

Solvent and Donor Addition: Dissolve the solids in toluene (2.0 mL). Cool the mixture to 0 °C in an ice bath. Add propanal (3.0 mmol, 3.0 eq) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC) until complete (typically 12-24 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess propanal.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired γ-nitro aldehyde product.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality and Self-Validation: The use of a chiral secondary amine catalyst is critical for facial selectivity. The catalyst forms a transient iminium ion with the aldehyde, creating a sterically defined environment that directs the incoming nucleophile (the nitroalkene) to one face of the molecule. The high enantiomeric excess observed via chiral HPLC validates the efficacy of the catalyst in controlling the stereochemistry of the newly formed C-C bond.

Cycloaddition Reactions: Building Rings with Precision

α,β-Unsaturated aldehydes are exceptional partners in cycloaddition reactions, providing a direct route to six-membered rings, which are ubiquitous in natural products and pharmaceuticals.

Diels-Alder Reaction ([4+2] Cycloaddition): In the classic Diels-Alder reaction, the α,β-unsaturated aldehyde serves as an electron-deficient "dienophile," reacting with an electron-rich conjugated diene.[18][19] The reaction is thermally allowed and proceeds through a concerted mechanism, forming two new sigma bonds and a cyclohexene ring in a single step.[18]

-

Catalysis: The reactivity and selectivity of the Diels-Alder reaction can be dramatically enhanced. Lewis acids activate the aldehyde by coordinating to the carbonyl oxygen. More recently, organocatalysis, using chiral imidazolidinones (MacMillan catalysts), has emerged as a premier method for achieving high enantioselectivity via iminium ion formation.[20]

Caption: Diels-Alder reaction proceeds via a concerted transition state.

Other Key Transformations

-

Asymmetric Epoxidation: Chiral pyrrolidine derivatives can catalyze the epoxidation of α,β-unsaturated aldehydes using environmentally benign oxidants like hydrogen peroxide. The mechanism involves the formation of an iminium ion, followed by nucleophilic attack of the peroxide and subsequent ring closure.[21]

-

Selective Reduction: The C=C and C=O bonds can be reduced selectively. Catalytic hydrogenation can reduce both, but conjugate reduction of the alkene is often achieved using copper hydride (CuH) catalysts. This method is particularly powerful when performed asymmetrically to generate β-chiral aldehydes from α,β-unsaturated carboxylic acids.[22][23]

Part 3: Applications in Drug Development and Complex Synthesis

The reactions described above are not mere academic exercises; they are routinely employed in the synthesis of molecules with significant biological activity.

The "Covalent Warhead" in Drug Discovery

The electrophilicity of the β-carbon makes the α,β-unsaturated carbonyl motif an effective "warhead" for targeted covalent inhibitors.[24] In this strategy, the drug is designed to position the unsaturated system near a nucleophilic amino acid residue (typically cysteine) in the target protein's active site. A rapid and irreversible Michael addition occurs, forming a covalent bond between the drug and the protein.[25] This approach has been successfully used to overcome drug resistance in cancer therapy.[24]

Building Blocks for Biologically Active Molecules

The ability to form C-C bonds and introduce stereocenters with high control makes α,β-unsaturated aldehydes invaluable precursors in the total synthesis of natural products and the development of new pharmaceutical agents.[1][2][3] For instance, the Robinson annulation, a powerful ring-forming sequence, begins with a Michael addition to an α,β-unsaturated ketone or aldehyde, followed by an intramolecular aldol condensation.[20] Furthermore, modified biopolymers like hyaluronic acid have been functionalized with α,β-unsaturated aldehydes to create biocompatible hydrogels for drug delivery, where the enhanced stability of the resulting imine conjugate is a key advantage.[26]

Conclusion and Outlook

α,β-Unsaturated aldehydes are a mature yet continually evolving class of reagents in organic synthesis. Their dual electrophilicity, when properly understood and controlled, provides chemists with a reliable platform for a vast array of synthetic transformations. The rise of asymmetric organocatalysis has breathed new life into classic reactions like the Michael addition and Diels-Alder reaction, enabling the construction of chiral molecules with unprecedented efficiency and precision. As the demand for more complex and stereochemically defined molecules grows in fields from medicine to materials science, the strategic application of α,β-unsaturated aldehydes will undoubtedly continue to be a cornerstone of innovative synthetic design.

References

- 1. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Michael Addition [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 15. Direct Asymmetric Michael Reaction of α,β-Unsaturated Aldehydes and Ketones Catalyzed by Two Secondary Amine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Diels-Alder Reaction [organic-chemistry.org]

- 19. m.youtube.com [m.youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. α,β-Unsaturated aldehyde of hyaluronan--Synthesis, analysis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopentenone Aldehyde Core: A Journey from Discovery to Advanced Synthesis and Therapeutic Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cyclopentenone aldehyde moiety, a key structural feature of a unique class of prostaglandins, represents a fascinating intersection of natural product chemistry, synthetic innovation, and therapeutic potential. This guide provides a comprehensive exploration of the discovery and historical synthesis of these powerful signaling molecules. We will traverse the timeline from their initial identification as dehydration byproducts of primary prostaglandins to the development of elegant and efficient synthetic strategies that have enabled their deeper study and application. This narrative emphasizes the causality behind experimental choices, highlighting how the limitations of earlier methods spurred the innovation of now-cornerstone reactions in organic synthesis. Detailed protocols for key synthetic transformations, comparative data on synthetic efficiency, and an examination of their diverse biological activities will provide researchers and drug development professionals with a thorough understanding of this important class of molecules.

The Serendipitous Discovery of a Bioactive Scaffold

The story of cyclopentenone prostaglandins begins not with their direct isolation, but as chemical curiosities arising from the instability of their more famous cousins, the primary prostaglandins. Prostaglandins, as a class of lipid compounds, were first discovered in the 1930s by Ulf von Euler, who identified a substance in seminal fluid that could elicit powerful physiological responses.[1][2][3] It wasn't until the pioneering work of Sune Bergström and Bengt Samuelsson in the 1960s and 70s that the structures of the primary prostaglandins, such as Prostaglandin E₂ (PGE₂) and Prostaglandin D₂ (PGD₂), were elucidated, an achievement for which they, along with John Vane, were awarded the Nobel Prize in Physiology or Medicine in 1982.[2][4]

During the characterization of these primary prostaglandins, it was observed that under acidic or basic conditions, they readily underwent dehydration, losing a molecule of water from the cyclopentane ring to form α,β-unsaturated ketones.[5] Specifically, PGE₂ and PGE₁ dehydrate to form PGA₂ and PGA₁, respectively, while PGD₂ rearranges and dehydrates to form the PGJ series, including PGJ₂, Δ¹²-PGJ₂, and 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂).[5][6] Initially considered mere degradation products, it was later discovered that these cyclopentenone prostaglandins (cyPGs) possessed their own unique and potent biological activities, distinct from their precursors.[5]

This discovery shifted the perception of cyPGs from simple artifacts to a new class of bioactive lipids with significant therapeutic potential. Their biological activities are diverse, ranging from potent anti-inflammatory, anti-neoplastic, and anti-viral effects.[5][6] Unlike primary prostaglandins that often act on cell surface G-protein coupled receptors, many of the effects of cyPGs are mediated by the reactive α,β-unsaturated carbonyl group within the cyclopentenone ring, which can interact with cellular nucleophiles, including transcription factors like NF-κB.[5] Furthermore, 15d-PGJ₂ was identified as a high-affinity ligand for the nuclear receptor PPARγ, a key regulator of metabolism and inflammation.[5]

The recognition of their therapeutic potential, particularly in inflammation, cancer, and virology, created a significant demand for reliable and efficient methods to synthesize these molecules and their analogs, sparking decades of innovation in synthetic organic chemistry.

The Evolution of Synthesis: From Classical Cyclizations to Modern Marvels

The central challenge in synthesizing cyclopentenone prostaglandins lies in the construction of the substituted five-membered cyclopentenone core with precise control over stereochemistry. The historical progression of synthetic strategies reflects the broader evolution of organic chemistry, moving from classical condensation reactions to powerful, metal-mediated cycloadditions.

Early Approaches: Harnessing Intramolecular Condensations

Before the advent of more sophisticated methods, synthetic chemists relied on fundamental reactions of carbonyl chemistry to construct cyclic systems. Two such classical approaches that are relevant to the synthesis of the cyclopentenone core are the Dieckmann Condensation and the Intramolecular Aldol Condensation.

-

The Dieckmann Condensation: This intramolecular Claisen condensation of a diester provides a powerful method for forming cyclic β-keto esters.[7][8] For the synthesis of a cyclopentanone precursor, a 1,6-diester (e.g., an adipate) is treated with a strong base, such as sodium ethoxide. The base abstracts an α-proton to form an enolate, which then attacks the other ester group in an intramolecular nucleophilic acyl substitution to form a five-membered ring.[7][9] Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield a cyclopentanone. While effective for creating the basic ring structure, this method requires a multi-step sequence to introduce the unsaturation and the side chains characteristic of prostaglandins, and stereocontrol can be challenging.

-

Intramolecular Aldol Condensation: This reaction involves the base- or acid-catalyzed cyclization of a dicarbonyl compound. For the formation of a cyclopentenone, a 1,4-diketone is typically used.[10] Treatment with a base generates an enolate which then attacks the other carbonyl group intramolecularly. The resulting β-hydroxy ketone readily undergoes dehydration to afford the α,β-unsaturated cyclopentenone.[10][11] The stability of the five-membered ring product often drives the reaction to completion.[10] Like the Dieckmann condensation, this method provides a foundational approach to the cyclopentenone core but requires a suitable diketone precursor and may lack the stereocontrol needed for complex prostaglandin synthesis.

These classical methods, while fundamental, often suffered from limitations such as harsh reaction conditions, low yields, and a lack of stereoselectivity, particularly when applied to complex molecules like prostaglandins. These challenges spurred the development of more elegant and controlled synthetic strategies.

The Corey Synthesis: A Landmark in Strategic Synthesis

The total synthesis of prostaglandins F₂α and E₂ by E.J. Corey in 1969 stands as a monumental achievement in organic synthesis and provided a blueprint for the synthesis of many related natural products.[1][12][13] Corey's approach, often referred to as the "Corey lactone" or "bicycloheptane" approach, introduced a new level of strategic thinking and stereocontrol.[14][15]

The retrosynthetic analysis of Corey's strategy reveals a masterful disconnection of the complex prostaglandin structure to a much simpler, symmetrical starting material. The key was the use of a bicyclo[2.2.1]heptane intermediate, which served as a rigid scaffold to control the stereochemistry of multiple chiral centers on the cyclopentane ring.[15] This intermediate was then elaborated through a series of stereocontrolled reactions, including a Baeyer-Villiger oxidation to form the pivotal "Corey lactone," an iodolactonization to install key functional groups, and Wittig and Horner-Wadsworth-Emmons reactions to append the two side chains.[2][13][16]

The Corey synthesis was a paradigm shift because it demonstrated how a complex synthetic target could be approached logically and stereoselectively. While not a direct synthesis of a cyclopentenone aldehyde, the principles of stereocontrol and strategic bond formation established by Corey heavily influenced all subsequent work in the field.

Modern Powerhouses: The Nazarov Cyclization and Pauson-Khand Reaction

The limitations of earlier methods and the increasing demand for more efficient and versatile routes to cyclopentenones led to the development and refinement of powerful pericyclic and metal-mediated reactions. Two of the most significant are the Nazarov Cyclization and the Pauson-Khand Reaction.

First discovered by Ivan Nazarov in the 1940s, this reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[17] The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory cyclization to form an oxyallyl cation, followed by elimination to give the final product.[17]

The classical Nazarov cyclization often required stoichiometric amounts of strong acids and could suffer from poor regioselectivity in the elimination step. However, modern advancements have transformed this reaction into a highly versatile and powerful tool. The development of catalytic and asymmetric variants, using chiral Lewis acids or Brønsted acids, has enabled the synthesis of highly functionalized and enantioenriched cyclopentenones.[7][10]

Representative Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the divinyl ketone (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.03 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: To the stirred solution, slowly add a solution of a Lewis acid, such as SnCl₄ (1.0 M in DCM, 2.0 equiv), dropwise over several minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Workup: Stir the mixture vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired cyclopentenone.

Discovered in the early 1970s, the Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[18] The reaction is highly convergent, assembling the five-membered ring from three components in a single step.

The intramolecular version of the Pauson-Khand reaction, using an enyne as the substrate, has proven to be particularly powerful for the synthesis of complex polycyclic systems with excellent stereocontrol.[11] The development of catalytic versions of this reaction, using various transition metals such as rhodium and iridium, has further enhanced its utility and addressed the issue of using stoichiometric amounts of cobalt.[18]

Conceptual Experimental Workflow: Intramolecular Pauson-Khand Reaction

-

Complex Formation: The enyne substrate is first reacted with a cobalt carbonyl source, such as dicobalt octacarbonyl (Co₂(CO)₈), to form a stable alkyne-cobalt complex.

-

Cyclization: This complex is then heated in a suitable solvent, or treated with a promoter such as N-methylmorpholine N-oxide (NMO), to induce the cycloaddition with the tethered alkene and a molecule of carbon monoxide.

-

Decomplexation and Workup: The resulting cyclopentenone-cobalt complex is then oxidatively cleaved to release the free cyclopentenone product, which is subsequently purified by standard methods.

A Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy for constructing a cyclopentenone aldehyde core depends on several factors, including the desired substitution pattern, stereochemical complexity, and scalability.

| Method | Precursor(s) | Key Transformation | Advantages | Disadvantages | Typical Yields | Stereocontrol |

| Dieckmann Condensation | 1,6-Diester | Intramolecular Claisen Condensation | Utilizes simple starting materials. | Requires multiple steps for unsaturation and side chains; harsh conditions. | Moderate to Good | Poor to Moderate |

| Intramolecular Aldol | 1,4-Diketone | Intramolecular Aldol Condensation | Direct formation of the enone. | Precursor synthesis can be complex; limited stereocontrol. | Moderate to Good | Poor |

| Corey Synthesis | Bicyclo[2.2.1]heptane derivative | Multi-step sequence with key lactone intermediate | Excellent stereocontrol; versatile for various prostaglandins. | Lengthy synthesis; multiple protection/deprotection steps. | Good (for individual steps) | Excellent |

| Nazarov Cyclization | Divinyl Ketone | 4π-Electrocyclization | Convergent; access to complex substitution patterns; catalytic and asymmetric variants. | Can have regioselectivity issues in elimination; substrate synthesis required. | Good to Excellent | Good to Excellent (with modern variants) |

| Pauson-Khand Reaction | Alkyne, Alkene, CO (or Enyne) | [2+2+1] Cycloaddition | Highly convergent; excellent for polycyclic systems (intramolecular). | Often requires stoichiometric toxic metals (classical); catalytic systems can be expensive. | Good to Excellent | Excellent (especially intramolecular) |

Biological Significance and Therapeutic Applications

The potent and diverse biological activities of cyclopentenone prostaglandins have made them attractive targets for drug discovery and development. Their mechanisms of action are often multifaceted, contributing to their broad therapeutic potential.

-

Anti-inflammatory Effects: CyPGs, particularly 15d-PGJ₂, are potent anti-inflammatory agents. They can inhibit the pro-inflammatory transcription factor NF-κB through multiple mechanisms, including direct covalent modification and through the activation of PPARγ.[5] This has led to their investigation for the treatment of various inflammatory diseases.

-

Anti-cancer Activity: Several cyPGs have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][6] They can induce cell cycle arrest and apoptosis, making them promising leads for the development of new anti-cancer therapies.

-

Anti-viral Properties: Cyclopentenone prostaglandins have been shown to inhibit the replication of a range of viruses, including influenza virus and HIV.[5] Their mode of action can involve the induction of heat shock proteins and the inhibition of viral protein synthesis.

-

Neuroprotection: Recent studies have suggested a neuroprotective role for certain cyclopentenone prostaglandins. For example, PGA₁ has been shown to activate the orphan nuclear receptor Nurr1, which is critical for the development and maintenance of dopaminergic neurons, offering a potential therapeutic avenue for Parkinson's disease.

The ability to synthesize a wide variety of cyclopentenone aldehyde analogs has been crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of their biological activity and the development of more potent and selective therapeutic agents.

Future Outlook

The journey of cyclopentenone aldehydes from their discovery as chemical artifacts to their current status as important therapeutic targets is a testament to the power of curiosity-driven research and the relentless innovation in synthetic chemistry. The development of powerful synthetic methods like the asymmetric Nazarov cyclization and catalytic Pauson-Khand reaction has not only provided access to these complex molecules but has also enriched the toolbox of organic chemists for the synthesis of a wide range of other natural products and pharmaceuticals.

Future research in this area will likely focus on several key aspects:

-

Development of More Sustainable Synthetic Methods: A continuing trend in organic synthesis is the development of greener and more sustainable methods. This will involve the design of more efficient catalysts that can operate under milder conditions and the use of renewable starting materials.

-

Elucidation of Novel Biological Targets: While much is known about the interaction of cyPGs with NF-κB and PPARγ, it is likely that other cellular targets remain to be discovered. A deeper understanding of their mechanism of action will open up new therapeutic possibilities.

-

Design of Targeted Drug Analogs: With a greater understanding of their biological targets, it will be possible to design and synthesize novel cyclopentenone aldehyde analogs with improved potency, selectivity, and pharmacokinetic properties for the treatment of a wide range of diseases.

Visualization of Key Concepts

Biosynthetic Pathway of Cyclopentenone Prostaglandins

Caption: Formation of cyclopentenone prostaglandins from arachidonic acid.

Synthetic Approaches to the Cyclopentenone Core

Caption: Comparison of classical and modern cyclopentenone synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. synarchive.com [synarchive.com]

- 3. A new strategy for cyclopentenone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopentenone synthesis [organic-chemistry.org]

- 5. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 6. organicreactions.org [organicreactions.org]

- 7. fiveable.me [fiveable.me]

- 8. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]

- 15. thieme-connect.com [thieme-connect.com]

- 16. Concise, scalable and enantioselective total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. An alternative synthesis of the Corey prostaglandin aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape: A Comprehensive Guide to 1-Cyclopentene-1-carboxaldehyde Identifiers and Synonyms

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical research and drug development, precise identification of a molecule is paramount. Ambiguity in nomenclature can lead to costly errors, invalidate experimental results, and hinder scientific progress. This technical guide provides an in-depth exploration of the various synonyms and identifiers for the compound 1-Cyclopentene-1-carboxaldehyde, a valuable building block in organic synthesis. Understanding these identifiers is crucial for accurate database searching, regulatory compliance, and unambiguous communication within the scientific community.

The Importance of a Multi-faceted Identification Approach

Relying on a single name for a chemical compound is often insufficient and can be a source of confusion. Trivial names, systematic names, and company-specific catalog numbers can all refer to the same molecule. A robust identification strategy involves leveraging a combination of standardized and universally recognized identifiers. This ensures that researchers across different disciplines and geographical locations are referring to the exact same chemical entity. For a compound like this compound, which is utilized in the synthesis of more complex molecules, this precision is a non-negotiable aspect of research and development.

Core Identifiers for this compound

The following table summarizes the key identifiers for this compound, each serving a distinct purpose in its characterization and management.

| Identifier Type | Value | Significance and Application |

| IUPAC Name | cyclopent-1-ene-1-carbaldehyde[1] | The systematic and unambiguous name assigned by the International Union of Pure and Applied Chemistry. It is based on the compound's structure and is the gold standard for chemical nomenclature. |

| CAS Registry Number | 6140-65-4[1][2][3][4][5] | A unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance. It is a critical tool for database searching and regulatory information retrieval, as it is independent of any naming convention. |

| Molecular Formula | C₆H₈O[1][2][4] | Represents the elemental composition of the molecule. While not unique, it is a fundamental piece of information for mass spectrometry and elemental analysis. |

| Molecular Weight | 96.13 g/mol [1] | The mass of one mole of the substance. Essential for stoichiometric calculations in chemical reactions. |

| InChI | InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h3,5H,1-2,4H2[1][2][4] | The IUPAC International Chemical Identifier, a textual representation of the molecular structure that is machine-readable and allows for easy searching and linking of chemical information across databases. |

| InChIKey | RALDHUZFXJKFQB-UHFFFAOYSA-N[1][2][4] | A hashed, fixed-length version of the InChI, primarily used for searching chemical structures on the web and in databases. |

| SMILES | C1CC=C(C1)C=O[1] | A line notation for describing the structure of chemical species using short ASCII strings. It is widely used in cheminformatics. |

| EC Number | 848-540-3[1][6] | The European Community number, used for regulatory purposes within the European Union. |

| PubChem CID | 138672[1] | A unique identifier for the compound in the PubChem database, a major public repository of chemical information. |

A Curated List of Synonyms

Beyond the core identifiers, this compound is known by several other names. This list has been compiled from various chemical databases and supplier catalogs to provide a comprehensive, albeit not exhaustive, collection of its synonyms. Awareness of these alternative names is vital for conducting thorough literature and database searches.

-

1-Cyclopentene-1-carbaldehyde[1]

-

1-Cyclopentenecarbaldehyde[1]

-

1-Formylcyclopentene[5]

-

2-Cyclopentenecarboxaldehyde[5]

Logical Relationships of Chemical Identifiers

The following diagram illustrates the hierarchical and interconnected nature of the various identifiers for a chemical compound like this compound. This visualization helps in understanding how different pieces of information relate to and complement each other, forming a complete chemical identity.

Caption: Interconnectivity of chemical identifiers for this compound.

Conclusion

The accurate identification of this compound is a foundational requirement for its effective and safe use in research and development. This guide has provided a detailed overview of its key identifiers and a comprehensive list of its synonyms. By utilizing this information, researchers can ensure clarity in their work, facilitate collaboration, and contribute to the advancement of science with a higher degree of confidence and precision. The adoption of a multi-identifier approach is a best practice that mitigates ambiguity and enhances the integrity of scientific data.

References

- 1. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Cyclopent-1-ene-1-carbaldehyde | 6140-65-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. CAS 6140-65-4: this compound [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

Molecular weight and formula of 1-Cyclopentene-1-carboxaldehyde

An In-Depth Technical Guide to 1-Cyclopentene-1-carboxaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a cyclic organic compound featuring a five-membered ring with a conjugated aldehyde functional group. This α,β-unsaturated aldehyde is a versatile synthetic intermediate, valued by researchers and chemists for its dual reactivity. The electrophilic nature of both the carbonyl carbon and the β-vinylic carbon allows for a wide array of chemical transformations, making it a key building block in the synthesis of more complex molecular architectures, including natural products and pharmaceutical agents. This guide provides a comprehensive overview of its core properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development.

Core Molecular Profile

The fundamental identity and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | cyclopent-1-ene-1-carbaldehyde | [1] |

| Synonyms | 1-Formyl-1-cyclopentene | |

| CAS Number | 6140-65-4 | [1][2][3] |

| Molecular Formula | C₆H₈O | [1][2][3] |

| Molecular Weight | 96.13 g/mol | [1] |

| Monoisotopic Mass | 96.1271 Da | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | |

| InChI Key | RALDHUZFXJKFQB-UHFFFAOYSA-N | [2] |

| SMILES | C1CC=C(C1)C=O |[1] |

Spectroscopic Characterization

Accurate structural confirmation of this compound relies on standard spectroscopic techniques. The combination of its alkene and aldehyde functionalities results in a distinct spectral signature.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by several key signals: a downfield singlet for the aldehydic proton (CHO), a signal in the vinylic region for the C=CH proton, and multiple signals in the aliphatic region corresponding to the two allylic protons and the two saturated methylene protons of the cyclopentene ring.

-

¹³C NMR Spectroscopy : The carbon spectrum will prominently feature a signal for the carbonyl carbon of the aldehyde at the low-field end.[4] Additional signals will correspond to the two sp²-hybridized carbons of the double bond and the two distinct sp³-hybridized carbons of the ring.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band will be observed for the C=O stretching vibration of the conjugated aldehyde. Another characteristic band will appear for the C=C stretching of the alkene.

-

Mass Spectrometry (MS) : In mass spectrometry, the molecule will show a molecular ion peak corresponding to its molecular weight.[1] Common fragmentation patterns may include the loss of the formyl radical (CHO) or other small neutral molecules.

Synthesis and Mechanism

While several methods exist for the synthesis of cyclopentene derivatives, a notable and mechanistically insightful route to this compound involves the acid-catalyzed ring contraction of 2,3-epoxycyclohexanols.[5] This transformation proceeds via a semipinacol-type rearrangement and provides an efficient pathway to the target compound from readily available starting materials.

Conceptual Workflow: Synthesis via Ring Contraction

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

-

Reaction Setup : To a solution of cis-2,3-epoxycyclohexanol in a suitable solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂ or p-toluenesulfonic acid) at 0°C.

-

Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its α,β-unsaturated aldehyde moiety. This system has three primary electrophilic sites, allowing for selective chemical attack by various nucleophiles.

Caption: Key electrophilic sites and modes of nucleophilic attack.

-

1,2-Addition : Hard, non-stabilized nucleophiles such as Grignard reagents or organolithium compounds preferentially attack the highly electrophilic carbonyl carbon. Subsequent workup yields allylic alcohols. Reductants like sodium borohydride also reduce the aldehyde to the corresponding alcohol.

-

1,4-Conjugate (Michael) Addition : Softer, stabilized nucleophiles, including Gilman cuprates, enolates, amines, and thiols, favor addition to the β-carbon. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, extending the molecular framework.

-

Cycloaddition Reactions : The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex bicyclic systems.

Applications in Research and Drug Development

While this compound itself may not be a final drug product, its structural motif is of significant interest to medicinal chemists. The rigid cyclopentene ring serves as a valuable scaffold for orienting functional groups in three-dimensional space to interact with biological targets.